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Compound of Interest

Compound Name:
3-Ethoxy-5-iodo-4-

isopropoxybenzaldehyde

CAS No.: 426226-94-0

Cat. No.: B3266482

Get Quote

Executive Summary
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized

aromatic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] It

serves as a critical intermediate for the development of phosphodiesterase 4 (PDE4) inhibitors,

tyrosine kinase inhibitors, and psychoactive phenethylamine derivatives.

The molecule features a trisubstituted benzene ring with three distinct chemical handles:[1]

Aldehyde (-CHO): Enables condensation reactions (e.g., reductive amination, Henry

reaction).

Aryl Iodide (-I): A reactive handle for palladium-catalyzed cross-coupling (Suzuki,

Sonogashira).[1]

Mixed Ethers (-OEt, -OiPr): Provide specific lipophilic and steric profiles essential for

Structure-Activity Relationship (SAR) tuning.[1]
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Chemical Identity Table
Property Data

CAS Number 426226-94-0

IUPAC Name
3-ethoxy-5-iodo-4-(propan-2-

yloxy)benzaldehyde

Molecular Formula C₁₂H₁₅IO₃

Molecular Weight 334.15 g/mol

SMILES CCOC1=CC(C=O)=CC(I)=C1OC(C)C

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in

water

Key Hazards Irritant (H315, H319, H335); Light-sensitive

Structural Analysis & Electronic Properties[1]
Substituent Effects
The chemical behavior of this molecule is defined by the interplay of its substituents:

3-Ethoxy Group: Acts as a weak electron-donating group (EDG) via resonance, increasing

electron density at the ortho (C2) and para (C6) positions.[1]

4-Isopropoxy Group: A bulky EDG.[1] The isopropyl group introduces significant steric

hindrance, shielding the C4 oxygen from metabolic dealkylation compared to a methoxy

group. It also forces the adjacent 5-iodo group out of planarity if steric crowding is severe.[1]

5-Iodo Group: A weak electron-withdrawing group (EWG) via induction but capable of

donating electrons via resonance.[1] The large iodine atom at C5 provides a "soft"

electrophilic site for metal insertion (oxidative addition).

1-Formyl Group: A strong EWG, deactivating the ring towards electrophilic aromatic

substitution but activating the C-I bond for nucleophilic attack in specific contexts.
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Steric Conformation
The juxtaposition of the bulky 4-isopropoxy group and the large 5-iodo atom creates a "steric

lock."[1] The isopropyl group likely adopts a conformation away from the iodine to minimize Van

der Waals repulsion. This pre-organization can influence the regioselectivity of subsequent

cross-coupling reactions.

Synthesis Protocols
The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde generally follows a

"Derivatization of Vanillin" strategy.[1] The most robust route avoids the steric difficulty of

iodinating a bulky ether by introducing the iodine before the isopropyl group.

Route A: The Regioselective Iodination Strategy
(Recommended)
This route ensures the iodine is placed at the C5 position (ortho to the phenol) before the steric

bulk of the isopropyl group is added.

Step 1: Iodination of Ethyl Vanillin
Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] Reagents: Iodine (

), Potassium Iodide (

), Basic aqueous solution (or

). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates
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the ortho position (C5).

Protocol:

Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in methanol/water.

Add NaOH (1.1 eq) to generate the phenoxide.

Slowly add a solution of

/

(1.05 eq) at 0–5°C.

Stir for 2–4 hours. Acidify with HCl to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. 5.

[1] Yield: ~85–90%.

Step 2: O-Alkylation (Isopropylation)
Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[1] Reagents: 2-Bromopropane (or 2-

Iodopropane), Potassium Carbonate (

), DMF.[1] Mechanism:
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Nucleophilic Substitution.

Protocol:

Dissolve the iodinated intermediate (1.0 eq) in anhydrous DMF.

Add anhydrous

(2.0 eq) and stir for 30 min to form the phenoxide anion.

Add 2-bromopropane (1.5 eq). Note: 2-iodopropane is more reactive but more expensive.

Heat to 60–80°C for 4–12 hours. Monitor by TLC/HPLC.

Quench with water, extract with Ethyl Acetate.

Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography.

Target:3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Visualization: Synthesis Workflow

Ethyl Vanillin
(3-Ethoxy-4-hydroxybenzaldehyde)

Iodination
(I2, KI, NaOH)

Intermediate:
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Ortho-Iodination Alkylation
(iPr-Br, K2CO3, DMF)

Target:
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

SN2 Reaction

Click to download full resolution via product page

Figure 1: Step-wise synthesis starting from commercially available Ethyl Vanillin.

Reactivity & Applications
This compound is a "divergent intermediate," meaning it can be transformed into widely

different classes of drugs depending on which functional group is engaged first.
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The Aryl Iodide Handle (Cross-Coupling)
The C5-Iodo position is highly reactive toward Palladium (0) catalysts.[1]

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in

kinase inhibitors.

Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-benzaldehydes,

precursors to bicyclic heterocycles like isoquinolines.

Heck Reaction: Reaction with styrenes or acrylates.

The Aldehyde Handle (Condensation)[1]
Henry Reaction: Reaction with nitromethane (

) yields nitrostyrenes, which are reduced to Phenethylamines (e.g., mescaline analogs).

Reductive Amination: Reaction with primary amines followed by reduction (

) yields secondary amines, a core motif in many GPCR ligands.

Application Logic: Drug Discovery
This specific substitution pattern is relevant for:

PDE4 Inhibitors: Analogs of Apremilast (Otezla). Apremilast uses a 3-ethoxy-4-methoxy

pattern.[1][2][4] Replacing the 4-methoxy with 4-isopropoxy and adding a 5-substituent (via

the iodide) allows researchers to explore the "deep pocket" of the PDE4 enzyme to improve

selectivity against PDE4D (associated with emesis).[1]

Radioligands: The iodine atom can be substituted with Iodine-123 or Iodine-125 for SPECT

imaging studies of neuroreceptors.[1]

Visualization: Divergent Reactivity
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Path A: Aldehyde Chemistry Path B: Iodide Chemistry

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Nitrostyrene Derivatives
(via Henry Rxn)

CH3NO2 / NH4OAc

Benzylamines
(via Reductive Amination)

R-NH2 / NaBH4

Biaryl Scaffolds
(via Suzuki Coupling)

Ar-B(OH)2 / Pd(0)

Alkynyl-Benzaldehydes
(via Sonogashira)

R-C≡CH / Pd/Cu

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways for drug discovery applications.[1]

Safety & Handling Protocols
Stability

Light Sensitivity: Aryl iodides can undergo homolytic cleavage (deiodination) upon prolonged

exposure to UV light. Store in amber glass vials.

Oxidation: The aldehyde group can slowly oxidize to the corresponding benzoic acid (3-

ethoxy-5-iodo-4-isopropoxybenzoic acid) in air.[1] Store under inert gas (Argon/Nitrogen) at

2–8°C.

Toxicology[1]
GHS Classification: Warning.

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

Handling: Use standard PPE (Nitrile gloves, safety goggles). All reactions involving alkyl

halides (2-bromopropane) or volatile iodides should be performed in a fume hood.[1]
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Preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Synthesis)

Source: Royal Society of Chemistry (RSC) - Green Chemistry[1]

Context: Describes the laccase-catalyzed and chemical iodin

URL:[Link]

Product Monograph: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Source: Fluorochem Product Catalog[1]

Context: Physical properties, safety data (SDS), and CAS verification (426226-94-0).[1]

Synthesis of 4-Alkoxybenzaldehydes (General Protocol)

Source: PrepChem[1]

Context: General methodology for alkylation of hydroxybenzaldehydes using alkyl halides
and potassium carbon

URL:[Link]

Building Blocks for Drug Discovery: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Source: BLD Pharm[1][2][3]

Context: Commercial availability and structural data for CAS 426226-94-0.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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